ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate involves multiple steps, typically starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through a series of reactions including cyclization and functional group modifications. The heptanoyl group is then introduced via acylation reactions, and the final step involves esterification to form the ethyl ester .
Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic core and have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrrolopyrazine derivatives: These compounds also feature a fused heterocyclic system and are known for their biological and pharmaceutical applications.
Imidazole-containing compounds: These compounds have a similar imidazole ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
CAS No. |
1933533-25-5 |
---|---|
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 |
Purity |
95 |
Origin of Product |
United States |
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